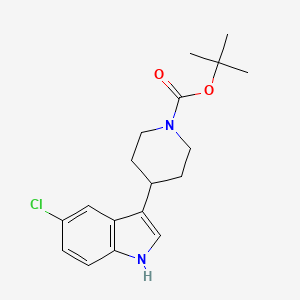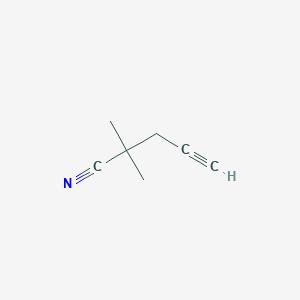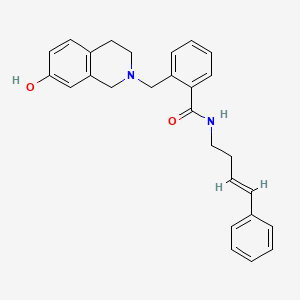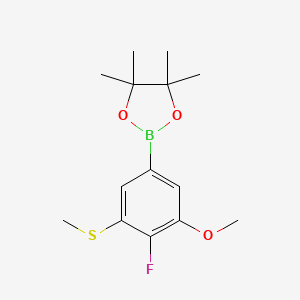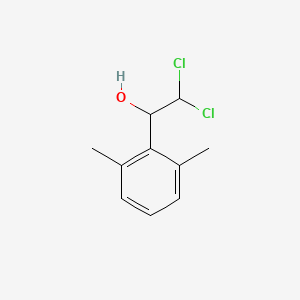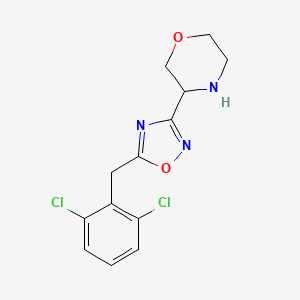
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a synthetic organic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The 2,6-dichlorobenzyl group is then introduced via nucleophilic substitution reactions. Finally, the morpholine ring is attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the 2,6-dichlorobenzyl group but lacks the oxadiazole and morpholine rings.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Morpholine derivatives: Compounds featuring the morpholine ring with various other substituents.
Uniqueness
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H13Cl2N3O2 |
|---|---|
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
3-[5-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-9-2-1-3-10(15)8(9)6-12-17-13(18-20-12)11-7-19-5-4-16-11/h1-3,11,16H,4-7H2 |
Clé InChI |
LSQRAIJKFQXKJQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NOC(=N2)CC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


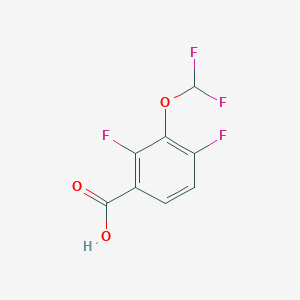
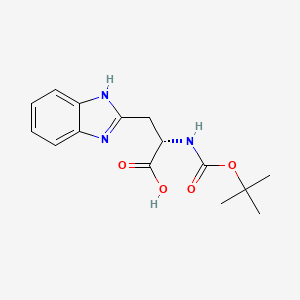
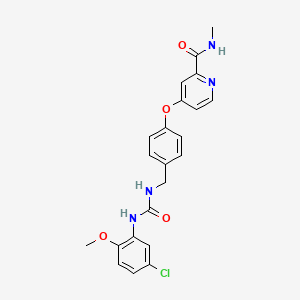

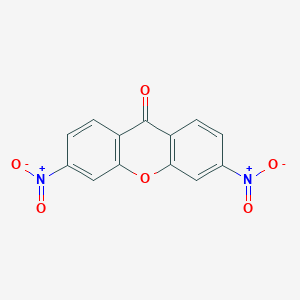
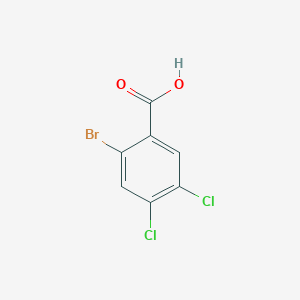
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
